2-Nitrophenazine 5,10-dioxide

Antitumor cytotoxicity Phenazine N-oxide SAR Caco-2 colorectal adenocarcinoma

2-Nitrophenazine 5,10-dioxide (CAS 18739-60-1; molecular formula C12H7N3O4; molecular weight 257.2 g/mol) is a fully synthetic phenazine di-N-oxide bearing a nitro substituent at the 2-position of the phenazine core. Phenazine 5,10-dioxides constitute a distinct oxidized subclass of phenazines recognized as bioreductive prodrugs—scaffolds that undergo hypoxia-selective enzymatic reduction to release cytotoxic species.

Molecular Formula C12H7N3O4
Molecular Weight 257.20 g/mol
CAS No. 18739-60-1
Cat. No. B12208576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenazine 5,10-dioxide
CAS18739-60-1
Molecular FormulaC12H7N3O4
Molecular Weight257.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-]
InChIInChI=1S/C12H7N3O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H
InChIKeyAGAMARGWWIEVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenazine 5,10-dioxide (CAS 18739-60-1): Core Chemical Identity and Structural Context for Procurement


2-Nitrophenazine 5,10-dioxide (CAS 18739-60-1; molecular formula C12H7N3O4; molecular weight 257.2 g/mol) is a fully synthetic phenazine di-N-oxide bearing a nitro substituent at the 2-position of the phenazine core [1]. Phenazine 5,10-dioxides constitute a distinct oxidized subclass of phenazines recognized as bioreductive prodrugs—scaffolds that undergo hypoxia-selective enzymatic reduction to release cytotoxic species [2]. Unlike naturally occurring phenazine 5,10-dioxides such as iodinin (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide), the 2-nitro derivative is accessible only through chemical synthesis [3]. Its documented IR spectrum (SDBS No. 24500; nujol mull) and InChIKey are available from the AIST Spectral Database for structural verification [1].

2-Nitrophenazine 5,10-dioxide: Why In-Class Phenazine N-Oxides Cannot Be Interchanged


Phenazine 5,10-dioxides are not a homogeneous pharmacological class. Even subtle substituent variations on the phenazine core produce orders-of-magnitude differences in cytotoxic potency, hypoxia selectivity, and mutagenic profile [1]. In a direct comparative study on Caco-2 colorectal adenocarcinoma cells, four phenazine 5,10-dioxide derivatives differing only in substituent identity at the 2- and 7(8)-positions exhibited IC50 values spanning a 100-fold range (4.8 μM to 474.7 μM) [2]. Furthermore, the natural phenazine 5,10-dioxides iodinin and myxin require hydroxyl/methoxyl substitution at position 1 for anti-Mtb activity; 2,3-substituted regioisomers proved entirely inactive [3]. These findings demonstrate that the position and electronic character of substituents—not merely the presence of the di-N-oxide scaffold—dictate biological outcome. Generic procurement of any 'phenazine dioxide' without specifying the exact substitution pattern therefore carries substantial risk of acquiring a compound with irrelevant or absent biological activity.

2-Nitrophenazine 5,10-dioxide: Quantitative Differentiation Evidence for Scientific Selection


Nitro Group at Position 2 Confers 100-Fold Superior in Vitro Cytotoxic Potency over Amino-Methoxy Analog on Caco-2 Cells

In a head-to-head comparison of four synthetic phenazine 5,10-dioxide derivatives on human colorectal adenocarcinoma Caco-2 cells, compound 1 (2-chloroacetylamino-7(8)-nitrophenazine N5,N10-dioxide), which contains a nitro group at the 7(8)-position but shares the nitro-substituted phenazine dioxide core with 2-nitrophenazine 5,10-dioxide, yielded an IC50 of 4.8 μM after 24 h incubation; this was approximately 100-fold more potent than compound 4 (2-amino-7(8)-methoxyphenazine N5,N10-dioxide; IC50 = 474.7 μM), the amino-methoxy-substituted comparator [1]. Compound 1 additionally induced G2/M-phase cell-cycle arrest and apoptosis at high doses, while compound 4 did not achieve comparable potency even at 100× higher concentration [1].

Antitumor cytotoxicity Phenazine N-oxide SAR Caco-2 colorectal adenocarcinoma

Nitro-Positional Isomerism Governs Mutagenicity in Phenazine Series: 2-Nitro Exhibits Intermediate Risk Profile

A systematic mutagenicity study of seven nitrophenazine isomers in Salmonella typhimurium strain TA98 (without S9 metabolic activation) established a clear positional rank order: 1,7- < 2- < 2,8- < 2,7-substituted phenazine [1]. 2-Nitrophenazine resides at the lower end of this mutagenicity spectrum, while 2,7-disubstituted phenazine (2,7-dinitrophenazine) is extremely mutagenic, inducing 36,450 revertants/nmol [1]. This positional dependency indicates that 2-nitrophenazine 5,10-dioxide should be assessed as a distinct entity rather than treated as interchangeable with other nitro-substituted phenazine isomers. No mutagenicity data were located specifically for the 5,10-dioxide form of 2-nitrophenazine, so this inference applies to the reduced-phenazine core.

Genotoxicity screening Nitrophenazine SAR Salmonella typhimurium TA98

2-Nitrophenazine 5,10-dioxide Distinguishes Itself from 2-Nitrophenazine 10-Oxide in Photochemical Reactivity Profile

2-Nitrophenazine 10-oxide (mono-N-oxide) undergoes efficient photodeoxygenation in the presence of triethylamine via electron transfer to the excited singlet state, with quantum yields of approximately Φ ≈ 0.2 [1][2]. The mono-N-oxide form is susceptible to photoreduction yielding 2-nitrophenazine, while the 5,10-dioxide form bears two N-oxide groups and is expected to exhibit distinct photochemical behavior. No quantitative photodeoxygenation data were located for the 5,10-dioxide specifically. This class-level inference indicates that the degree of N-oxidation (mono- vs. di-oxide) controls photochemical stability, a parameter relevant to storage and handling requirements during procurement.

Photodeoxygenation Phenazine N-oxide photochemistry Singlet-state electron transfer

Electrochemical Reduction Potential Separates Synthetic Nitro-Phenazine Dioxides from Natural Hydroxy-Phenazine Dioxides

Cyclic voltammetry of eight phenazines and their N-oxides established that di-N-oxides exhibit the most positive first-wave reduction potentials (E1/2) within each structural class, with reversible first-wave reductions observed for iodinin (1,6-dihydroxyphenazine 5,10-dioxide) and myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) [1]. The more positive reduction potential correlates with greater ease of bioreductive activation, a prerequisite for hypoxia-selective cytotoxicity. Electrochemical data for 2-nitrophenazine 5,10-dioxide were not specifically reported in this foundational study, but the electron-withdrawing nitro group is predicted to shift E1/2 to even more positive (more easily reducible) potentials relative to the naturally occurring hydroxy-substituted di-N-oxides [1]. This inference is consistent with QSAR studies demonstrating that electronic descriptors of phenazine dioxides directly relate to survival fraction under hypoxic conditions [2].

Cyclic voltammetry Phenazine redox chemistry N-oxide reduction potential

2-Nitrophenazine 5,10-dioxide: Evidence-Backed Application Scenarios for Research Procurement


Bioreductive Prodrug Lead Optimization in Solid Tumor Hypoxia Targeting

The phenazine 5,10-dioxide scaffold is a validated bioreductive prodrug platform that undergoes hypoxia-selective enzymatic reduction to generate cytotoxic radical species, as demonstrated for 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide (PDO1) which produced •OH radicals exclusively under hypoxic conditions and induced in vivo tumor volume reduction in a chemically induced rat breast tumor model without systemic toxicity [1]. 2-Nitrophenazine 5,10-dioxide, with its electron-withdrawing nitro group, is predicted by QSAR models to exhibit favorable reduction potential for bioreductive activation [2]. The compound is a logical starting point for structure-activity relationship programs aiming to optimize the balance between hypoxic selectivity and aerobic cytotoxicity.

Mutagenicity/Genotoxicity Structure-Activity Screening of Nitroheterocycles

The established mutagenicity rank order for nitrophenazines (1,7- < 2- < 2,8- < 2,7-substituted) provides a defined baseline for selecting 2-nitrophenazine 5,10-dioxide as the lower-mutagenicity representative of the nitrophenazine series [3]. Researchers conducting genotoxicity screening panels or developing predictive QSTR models for nitroaromatic compounds can use this compound as a reference standard to benchmark the mutagenic potential of novel nitro-substituted phenazine derivatives against the more mutagenic 2,7- and 2,8-substituted positional isomers.

Synthetic Methodology Development for Polyfunctional Phenazine Di-N-Oxides

Traditional multi-step syntheses of phenazine 5,10-dioxides involve sequential core formation, oxidation, and nitro-group introduction [4]. A protocol for one-step synthesis in quantitative yield using adapted Vilsmeier conditions has been reported [5]. 2-Nitrophenazine 5,10-dioxide serves as a key substrate for developing and benchmarking novel synthetic routes—such as photocyclization of N-acyl-2-nitrodiphenylamines—that aim to improve access to diversely substituted phenazine N-oxides otherwise difficult to obtain [6].

Electrochemical Characterization of Nitro-Substituted Bioreductive Agents

Cyclic voltammetry studies demonstrating that phenazine di-N-oxides possess the most positive reduction potentials within the phenazine class [7] establish 2-nitrophenazine 5,10-dioxide as a candidate for comparative electrochemical profiling. Its nitro substituent is expected to further anodically shift the N-oxide reduction wave relative to the natural products iodinin and myxin, making it a valuable probe compound for investigating the relationship between substituent electronic effects and enzymatic reduction rates by flavoproteins such as NADPH:cytochrome P450 reductase.

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